

## Application Notes and Protocols for LYG-409 Xenograft Model Experimental Design

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Compound of Interest		
Compound Name:	LYG-409	
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These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies to evaluate the in vivo efficacy of **LYG-409**, a potent and selective GSPT1 molecular glue degrader. The protocols detailed below are specifically tailored for establishing subcutaneous xenograft models using the MV4-11 acute myeloid leukemia (AML) and 22Rv1 prostate cancer cell lines, in which **LYG-409** has demonstrated significant anti-tumor activity.[1] [2][3]

#### Introduction to LYG-409 and GSPT1 Degradation

**LYG-409** is a small molecule that functions as a molecular glue to induce the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2] GSPT1 is a key factor in the termination of protein synthesis.[4] By hijacking the cell's ubiquitin-proteasome system, **LYG-409** marks GSPT1 for destruction, leading to impaired translation termination. This disruption of protein synthesis activates the integrated stress response pathway, ultimately resulting in TP53-independent cell death in cancer cells.[5][6] This mechanism of action makes **LYG-409** a promising therapeutic agent for cancers that are highly dependent on protein synthesis.

#### Data Presentation: In Vivo Efficacy of LYG-409

The following tables summarize the reported in vivo anti-tumor efficacy of **LYG-409** in subcutaneous xenograft models.



Table 1: Anti-Tumor Efficacy of LYG-409 in MV4-11 AML Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
LYG-409	30	Not Specified	94.34%	[1][2]

Table 2: Anti-Tumor Efficacy of LYG-409 in 22Rv1 Prostate Cancer Xenograft Model

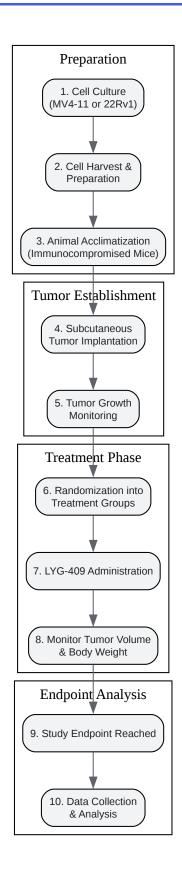
Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
LYG-409	60	Not Specified	104.49%	[1][2]

# Mandatory Visualizations Signaling Pathway of GSPT1 Degradation by LYG-409

Caption: Mechanism of LYG-409-induced GSPT1 degradation and apoptosis.

**Experimental Workflow for LYG-409 Xenograft Study** 





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Caption: Workflow for an in vivo LYG-409 xenograft efficacy study.



# Experimental Protocols Protocol 1: Establishment of Subcutaneous MV4-11 Xenograft Model

- 1. Cell Culture and Preparation:
- Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase.
- Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x  $10^7$  cells per 100  $\mu$ L.[7] Keep the cell suspension on ice.
- 2. Animal Handling and Tumor Implantation:
- Use female immunodeficient mice (e.g., NOD/SCID or SCID), 6-8 weeks old.
- Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).
- Inject 100 μL of the cell suspension (1 x 10<sup>7</sup> cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[7]
- 3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When the mean tumor volume reaches 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.[7]



### Protocol 2: Establishment of Subcutaneous 22Rv1 Xenograft Model

- 1. Cell Culture and Preparation:
- Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the exponential growth phase using trypsin-EDTA.
- Wash the cells twice with sterile, serum-free medium or PBS.
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3-5 x 10<sup>6</sup> cells per 100 μL.[8][9] Keep the cell suspension on ice.
- 2. Animal Handling and Tumor Implantation:
- Use male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.[8][9]
- Anesthetize the mouse as previously described.
- Inject 100 μL of the cell suspension (3-5 x 10<sup>6</sup> cells) subcutaneously into the right flank of each mouse.[8][9]
- 3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth and calculate tumor volume as described for the MV4-11 model.
- When the mean tumor volume reaches 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.[9]

#### **Protocol 3: LYG-409 Formulation and Administration**

- 1. Formulation Preparation:
- Prepare a stock solution of **LYG-409** in DMSO (e.g., 50 mg/mL).



- For a working solution, add the DMSO stock solution to a vehicle consisting of PEG300, Tween-80, and saline.[3] For example, to prepare a 1 mL working solution, add 100 μL of the 50 mg/mL DMSO stock to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix, followed by the addition of 450 μL of saline.[3]
- The vehicle for the control group should consist of the same DMSO, PEG300, Tween-80, and saline mixture without LYG-409.
- 2. Drug Administration:
- Administer LYG-409 orally (p.o.) to the treatment groups at the desired doses (e.g., 30 mg/kg for MV4-11 model, 60 mg/kg for 22Rv1 model).
- · Administer the vehicle to the control group.
- The dosing schedule should be maintained consistently throughout the study (e.g., once daily).

#### **Protocol 4: Efficacy Evaluation and Endpoint Analysis**

- 1. Monitoring:
- Measure tumor volumes and body weights of all mice 2-3 times per week.
- Monitor the general health and behavior of the animals daily.
- 2. Study Endpoints:
- The study can be terminated after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specified maximum volume (e.g., 2000 mm³).[7]
- At the study endpoint, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- 3. Data Analysis:



- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI
  (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x
  100.
- Perform statistical analysis to determine the significance of the anti-tumor effects.
- Optional: Conduct pharmacodynamic analysis on tumor tissues to confirm GSPT1 degradation via methods such as Western blotting.

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